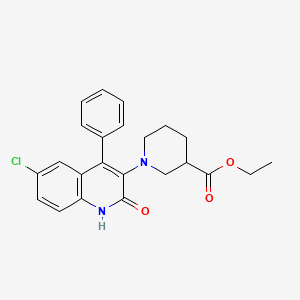
N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, commonly known as MTA, is a synthetic compound used in scientific research. MTA belongs to the family of thiazolyl-urea derivatives, which are known for their antitumor properties. MTA has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and evaluation of compounds structurally related to N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have shown promising antimicrobial activities. For instance, derivatives of thiadiazole and thiazole have been investigated for their antimicrobial effects, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics. This highlights the potential of such compounds in addressing the challenge of bacterial resistance (Maier et al., 1986; Saravanan et al., 2010).
Anticancer and Antiviral Activities
Several studies have explored the anticancer and antiviral potentials of compounds with a similar structural framework. Research has identified compounds with selective inhibition of leukemia cell lines and activity against specific viral strains, indicating the utility of these molecules in developing targeted therapies for cancer and viral infections (Havrylyuk et al., 2013; Mohammadi-Farani et al., 2014).
Antioxidant and Anti-inflammatory Properties
Research has also uncovered the antioxidant and anti-inflammatory properties of compounds in this category. These findings are crucial, as they suggest potential therapeutic applications in treating diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013).
Pharmacological Properties
The exploration of ureido-acetamides, including those structurally related to the compound , has yielded insights into their pharmacological properties, revealing potent and selective activities across various receptors. Such studies pave the way for the development of new drugs targeting specific pathways involved in diseases (Bertrand et al., 1994).
Synthesis and Characterization
The synthesis and characterization of compounds within this structural family have been extensively studied, providing a foundation for further research into their applications. The methodologies developed for synthesizing these compounds efficiently and their structural elucidation via various spectroscopic techniques are integral to advancing the field (Gull et al., 2016; Xie et al., 2015).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-7-5-6-13(10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-8-3-4-9-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJQLOCXCMEJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)

![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)
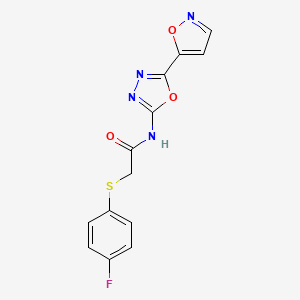
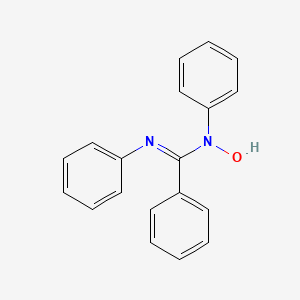
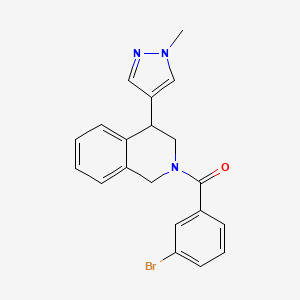
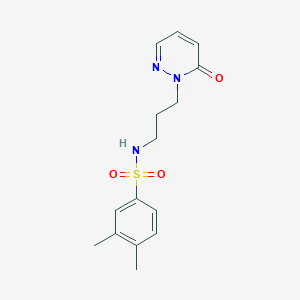

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)
![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
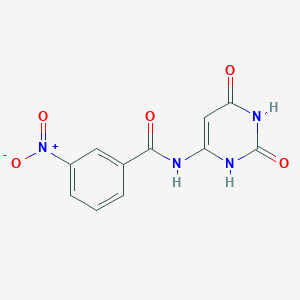
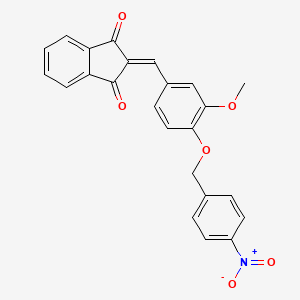
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)
